(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl

Solid-state stability Salt selection Pre-formulation

This (S)-enantiomer HCl salt is the only form ensuring chiral fidelity for β-amino alcohol pharmacophore synthesis. Unlike the free base, (R)-isomer, or racemate, its crystalline nature guarantees stoichiometric precision, solubility, and stability. The Cbz group allows mild hydrogenolytic deprotection orthogonal to Boc/Fmoc, while the free phenolic –OH enables phosphorylation, sulfation, or PEG labeling. Essential for constructing N-methylated peptide bonds in solid-phase synthesis without linker cleavage. Choose this exact stereochemical and protecting-group match to eliminate SAR ambiguity and maximize downstream yield.

Molecular Formula C22H29ClN2O3
Molecular Weight 404.9 g/mol
CAS No. 2007908-62-3
Cat. No. B6307188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl
CAS2007908-62-3
Molecular FormulaC22H29ClN2O3
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)(N2CCCC2)N(C)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C22H28N2O3.ClH/c1-22(24-14-6-7-15-24,16-18-10-12-20(25)13-11-18)23(2)21(26)27-17-19-8-4-3-5-9-19;/h3-5,8-13,25H,6-7,14-17H2,1-2H3;1H/t22-;/m1./s1
InChIKeyYPFUPQQMMDGNND-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl (CAS 2007908-62-3): Core Identity and Sourcing Baseline


(S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl (CAS 2007908-62-3) is a chiral pyrrolidine-based carbamate intermediate supplied as a hydrochloride salt . It features a single defined (S)-stereocenter, a 4-hydroxybenzyl substituent, and an N-carbobenzyloxy (Cbz)-protected methylamino group, with a molecular formula of C₂₂H₂₉ClN₂O₃ and a molecular weight of 404.93 g/mol . It is primarily utilized in medicinal chemistry and organic synthesis as a protected chiral building block for the construction of complex pharmacophores, where the HCl salt form offers practical advantages in handling, stability, and solubility over the corresponding free base .

Why (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl Cannot Be Replaced by Generic In-Class Analogs


In-class pyrrolidine carbamates are not functionally interchangeable due to profound differences in stereochemistry, protecting-group strategy, and salt form that directly dictate downstream synthetic utility and pharmacological relevance. The target compound is defined by three inseparable features: (i) a single (S)-configured stereocenter that must be enantiopure for asymmetric synthesis; (ii) a Cbz-protected N-methylamine that enables orthogonal deprotection under mild hydrogenolysis conditions, which is not reproducible with Boc or Fmoc analogs; and (iii) the hydrochloride salt form that provides crystalline stability and enhanced aqueous solubility compared to the free base . A generic substitution with the free base (CAS 675602-71-8), the (R)-enantiomer, a racemate, or a 4-methylphenyl analog would introduce uncontrolled variables in reaction yield, chiral purity of downstream products, or deprotection compatibility—any of which can derail a multi-step synthetic route or invalidate a pharmacological structure-activity relationship (SAR) study .

Quantitative Evidence Guide for (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl: Head-to-Head Differentiation Data


HCl Salt vs. Free Base: Crystallinity and Handling Stability for Weighing and Formulation

The hydrochloride salt (CAS 2007908-62-3) is a crystalline solid at ambient temperature, whereas the corresponding free base (CAS 675602-71-8) is a predicted viscous oil or low-melting solid with a calculated boiling point of 534.0±50.0 °C and a flash point of 276.7±30.1 °C . For laboratory weighing and automated dispensing, crystalline salts offer superior accuracy and reduced hygroscopicity compared to free-base oils, minimizing mass variance in multi-step synthesis. Vendor specifications confirm the HCl salt is supplied at 97% purity (AstaTech) to 98% purity (MolDB), with a defined molecular weight of 404.93 g/mol, enabling precise stoichiometric calculations .

Solid-state stability Salt selection Pre-formulation Weighing accuracy

(S)-Enantiomer vs. (R)-Enantiomer or Racemate: Chiral Purity Requirements for Asymmetric Synthesis

The target compound is explicitly specified as the (S)-enantiomer, with one defined stereocenter at the carbon bearing the 4-hydroxybenzyl and pyrrolidinylmethyl substituents . In pharmaceutical intermediate procurement, enantiopure building blocks eliminate the need for chiral resolution steps and prevent the formation of diastereomeric byproducts in subsequent reactions. The (R)-enantiomer (CAS not independently verified) or racemic mixture would require chiral chromatography or diastereomeric salt resolution to achieve comparable enantiomeric excess, adding cost and reducing overall yield. The (S)-configuration is assigned by the systematic name 'Benzyl [(2S)-1-(4-hydroxyphenyl)-3-(1-pyrrolidinyl)-2-propanyl]methylcarbamate' and is validated by the supplier .

Chiral resolution Enantiomeric purity Asymmetric synthesis Optical rotation

Cbz-Protected Methylamine vs. Boc- or Fmoc-Protected Analogs: Orthogonal Deprotection Selectivity

The N-Cbz (benzyloxycarbonyl) group on the target compound enables deprotection by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, which is orthogonal to acid-labile Boc and base-labile Fmoc protecting groups . This orthogonality is quantitatively critical in multi-step syntheses where other functional groups (e.g., tert-butyl esters, trityl-protected amines) must remain intact. The Cbz group's predicted LogP contribution of the free base (ACD/LogP = 4.39) indicates moderate lipophilicity that facilitates organic-phase reactions and chromatographic purification . In contrast, a Boc-protected analog would require acidic deprotection (TFA), potentially cleaving acid-sensitive intermediates; an Fmoc analog requires basic conditions (piperidine) that may epimerize adjacent stereocenters. No direct head-to-head kinetic data are available, but the orthogonal reactivity is a well-established principle in peptide and alkaloid chemistry.

Protecting group strategy Orthogonal deprotection Hydrogenolysis Solid-phase synthesis

4-Hydroxybenzyl Substituent vs. 4-Methylphenyl Analog: Hydrogen-Bond Donor Capacity and Downstream Functionalization

The 4-hydroxybenzyl substituent on the target compound provides a hydrogen-bond donor (HBD) that is absent in the 4-methylphenyl analog (CAS 675602-83-2) . The free base has exactly 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, as predicted by the ACD/Labs Percepta model, contributing to a polar surface area of 53 Ų . In a biological context, the phenolic –OH can serve as a handle for prodrug derivatization (e.g., phosphate ester for aqueous solubility) or as a key pharmacophoric element for target engagement. The 4-methyl analog, lacking this HBD, would exhibit altered permeability, solubility, and receptor-binding profiles, making the hydroxy compound the relevant choice for medicinal chemistry programs targeting hydrogen-bond-mediated interactions.

Hydrogen-bond donor Phenolic functionalization Prodrug design Solubility modulation

Optimal Application Scenarios for (S)-1-Pyrrolidin-2-(4'-hydroxybenzyl)-2-(N-cbz-N-methyl)amino-ethane HCl in Research and Industrial Procurement


Asymmetric Synthesis of Enantiopure β-Amino Alcohol Pharmacophores

The (S)-configured pyrrolidine-carbamate scaffold serves as a direct precursor for constructing β-amino alcohol motifs found in adrenergic receptor ligands and protease inhibitors. The crystalline HCl salt enables precise stoichiometric control in amide bond-forming reactions, while the Cbz group allows late-stage hydrogenolytic unveiling of the secondary N-methylamine without disturbing the chiral integrity of the newly formed center .

Solid-Phase Peptide Mimetic Synthesis Requiring Orthogonal Amine Protection

In solid-phase synthesis of peptide mimetics, the Cbz-protected N-methylamine is fully compatible with Fmoc-based chain elongation cycles and can be removed on-resin by catalytic transfer hydrogenation without cleaving the peptide from the acid-labile linker. This orthogonality is essential for constructing N-methylated peptide bonds that enhance metabolic stability .

Late-Stage Phenolic Functionalization for Prodrug or Bioconjugate Design

The free phenolic –OH group acts as a chemical handle for installing phosphate, sulfate, or glucuronide prodrug moieties, or for attaching fluorescent/PEG labels via etherification. The compound's predicted moderate LogD (pH 7.4) of 2.22 indicates adequate membrane permeability for cellular assay compatibility while retaining sufficient aqueous solubility as the HCl salt .

Chiral Building Block for Muscarinic Receptor Ligand Libraries

The pyrrolidine-containing carbamate core is structurally related to known muscarinic acetylcholine receptor modulators. The enantiopure (S)-form ensures that SAR data generated from library synthesis are free from racemic confounding, enabling reliable correlation of stereochemistry with receptor subtype selectivity .

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